Target Engagement Profile: Multi-Kinase Activity Pattern of 4-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide
4-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide exhibits a broad-spectrum kinase inhibition profile that distinguishes it from more specialized pyrazole-based kinase inhibitors. As reported in BindingDB, the compound demonstrates potent inhibition of CDK5/p25 (IC₅₀ < 10 nM), DYRK1A (IC₅₀ 11 nM), and AMPK α1/β1/γ1 (IC₅₀ 26 nM) in recombinant human enzyme assays [1]. It also shows moderate inhibition of NTRK3 (IC₅₀ 120 nM) and SYK (IC₅₀ 750 nM), while exhibiting weak inhibition of Pim-1 (IC₅₀ = 9.9 μM) [1]. In contrast, many clinically advanced pyrazole-based kinase inhibitors are designed for single-target selectivity: PHA-793887, a pyrazole-containing pan-CDK inhibitor, shows IC₅₀ values of 5-140 nM against CDK1/2/4/5/7/9 with >10 μM selectivity against 34 other kinases ; LIMKi 3, a pyrazolylthiazolo-isobutyramide, exhibits IC₅₀ of 7 nM and 8 nM against LIMK1 and LIMK2 respectively [2]. The target compound's distinctive activity across CDK5, DYRK1A, AMPK, and NTRK3—with a ~990-fold potency span between its most and least inhibited targets—defines a unique functional signature that cannot be replicated by generic 3-aminopyrazoles. [3]
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | CDK5/p25 < 10 nM; DYRK1A 11 nM; AMPK α1/β1/γ1 26 nM; NTRK3 120 nM; SYK 750 nM; Pim-1 9.9 μM |
| Comparator Or Baseline | PHA-793887: pan-CDK IC₅₀ 5-140 nM, >10 μM against 34 other kinases; LIMKi 3: LIMK1 IC₅₀ 7 nM, LIMK2 IC₅₀ 8 nM |
| Quantified Difference | Target compound shows ~990-fold potency range (Pim-1 vs. CDK5/p25) vs. PHA-793887 with >200-fold selectivity window; distinct target set (CDK5/DYRK1A/AMPK/NTRK3) vs. LIMKi 3 (LIMK1/2-selective) |
| Conditions | Recombinant human kinase assays in baculovirus expression systems; Z'-LYTE and LanthaScreen formats |
Why This Matters
The compound's unique multi-target fingerprint enables its use as a polypharmacological probe in kinase signaling studies, whereas single-target or pan-family inhibitors (e.g., PHA-793887 for CDKs, LIMKi 3 for LIMKs) serve different experimental purposes and are not interchangeable.
- [1] BindingDB. BDBM50536678 (CHEMBL4550702). IC₅₀ data for CDK5/p25, DYRK1A, AMPK, NTRK3, SYK, Pim-1. Accessed 2026. View Source
- [2] Sigma-Aldrich. LIM Kinase Inhibitor I, LIMKi 3. IC₅₀ 7 nM (LIMK1), 8 nM (LIMK2). Accessed 2026. View Source
- [3] Lusardi M, Spallarossa A, Brullo C. Amino-Pyrazoles in Medicinal Chemistry: A Review. Int J Mol Sci. 2023;24(9):7834. View Source
